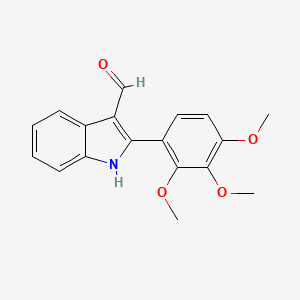

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde

CAS No.: 137062-12-5

Cat. No.: VC7434577

Molecular Formula: C18H17NO4

Molecular Weight: 311.337

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137062-12-5 |

|---|---|

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 311.337 |

| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C18H17NO4/c1-21-15-9-8-12(17(22-2)18(15)23-3)16-13(10-20)11-6-4-5-7-14(11)19-16/h4-10,19H,1-3H3 |

| Standard InChI Key | GHNGULOAABSOJT-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde (CAS No. 137062-12-5) features a bicyclic indole core substituted at the 2-position with a 2,3,4-trimethoxyphenyl group and at the 3-position with an aldehyde moiety. The indole system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the trimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups. The aldehyde at C3 serves as a reactive handle for further chemical modifications.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇NO₄ |

| Molecular Weight | 311.337 g/mol |

| IUPAC Name | 2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde |

| SMILES | COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC)OC |

| InChI Key | GHNGULOAABSOJT-UHFFFAOYSA-N |

The methoxy groups (-OCH₃) at the 2-, 3-, and 4-positions of the phenyl ring enhance solubility in polar aprotic solvents and influence electronic distribution, which may modulate binding to hydrophobic protein pockets. The aldehyde group (-CHO) participates in Schiff base formation with primary amines, enabling conjugation to carriers or biomolecules.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous indole-3-carbaldehydes reveal characteristic signals:

-

¹H NMR: The aldehyde proton typically resonates as a singlet near δ 9.95 ppm, while indole NH appears as a broad peak around δ 12.14 ppm . Aromatic protons in the trimethoxyphenyl group show splitting patterns consistent with para- and ortho-substitution.

-

¹³C NMR: The aldehyde carbon appears near δ 185 ppm, with indole carbons spanning δ 110–140 ppm . Methoxy carbons resonate near δ 55–60 ppm.

Synthesis and Optimization

Vilsmeier-Haack Formylation

The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carbaldehyde follows a modified Vilsmeier-Haack protocol, as outlined in patent CN102786460A :

-

Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0–5°C, generating the electrophilic chloroiminium intermediate.

-

Cyclization and Formylation: A 2-methylaniline derivative (e.g., 2,3,4-trimethoxy-2-methylaniline) reacts with the Vilsmeier reagent, undergoing cyclization to form the indole core and formylation at C3.

-

Workup: The reaction mixture is quenched with saturated sodium carbonate, and the product is isolated via filtration and recrystallization.

Reaction Conditions:

-

Temperature: 80–90°C (reflux)

-

Solvent: Anhydrous DMF

This method yields the target compound in moderate-to-high purity, though optimization may be required to suppress side reactions such as over-oxidation.

Biological Activities and Mechanisms

Anticancer Activity

2-(2,3,4-Trimethoxyphenyl)-1H-indole-3-carbaldehyde demonstrates promising antiproliferative effects, particularly against hematological malignancies. In silico docking studies indicate strong binding to tubulin’s colchicine site, a target for antimitotic agents. Key interactions include:

-

Hydrogen bonding between the aldehyde oxygen and Asn101.

-

π-π stacking between the trimethoxyphenyl group and Tyr224.

-

Hydrophobic contacts with Lys352 and Val181.

These interactions disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase. Comparable indole-3-acrylamide derivatives (e.g., compound 3e) exhibit IC₅₀ values of 5.1 µM against HL-60 leukemia cells, suggesting structural similarities may confer potency .

Structure-Activity Relationships (SAR)

-

Methoxy Substitution: The 2,3,4-trimethoxy pattern enhances tubulin binding compared to mono- or dimethoxy analogs, likely due to increased hydrophobic surface area.

-

Aldehyde Position: The C3 aldehyde is critical for hydrogen bonding with tubulin; substitution at C2 or C4 diminishes activity.

-

Indole Modifications: N-Methylation or saturation of the indole ring reduces potency, emphasizing the importance of the planar aromatic system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume